Geranyl tiglate

Descripción general

Descripción

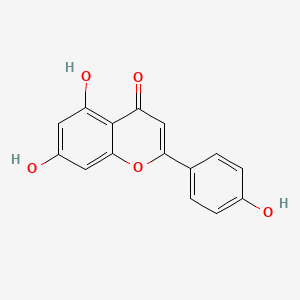

Geranyl tiglate, also known by its chemical name (E)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate, is a perfuming agent commonly used in the cosmetic industry . This compound is derived from natural sources, primarily essential oils such as geranium and lemongrass, which are known for their pleasant and refreshing scents . This compound is an ester formed from geraniol and tiglic acid, contributing to its unique aromatic properties .

Mecanismo De Acción

Target of Action

Geranyl tiglate, also known as Geranyl 2-methylcrotonate , is a chemical compound with the molecular formula C15H24O2 . It has been found to have antibacterial activity .

Mode of Action

It’s known that it has a strong odor at 10% and a taste at 5-10 ppm . More research is needed to fully understand how this compound interacts with its targets and the resulting changes.

Biochemical Pathways

This compound is involved in the terpenoid pathway . Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units assembled and modified in thousands of ways. They play many roles in the plant kingdom from deterring insect herbivores, to attracting pollinators.

Result of Action

It has been found to have antibacterial activity , indicating that it may have effects at the cellular level.

Action Environment

The action of this compound can be influenced by environmental factors. For example, its odor and taste properties suggest that it may interact differently in different environments . .

Métodos De Preparación

Análisis De Reacciones Químicas

Geranyl tiglate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or acids.

Reduction: The ester bond in this compound can be reduced to form alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . Major products formed from these reactions include geraniol, tiglic acid derivatives, and various substituted esters .

Aplicaciones Científicas De Investigación

Geranyl tiglate has several scientific research applications:

Comparación Con Compuestos Similares

Geranyl tiglate is unique due to its specific ester structure and aromatic properties. Similar compounds include:

Geranyl acetate: Another ester of geraniol, commonly used in fragrances.

Neryl tiglate: An isomer of this compound with similar aromatic properties.

Geranyl butyrate: Used in flavors and fragrances, similar to this compound.

This compound stands out due to its specific combination of geraniol and tiglic acid, which imparts a distinct sweet, floral, and slightly fruity scent .

Propiedades

Número CAS |

8000-46-2 |

|---|---|

Fórmula molecular |

C15H24O2 |

Peso molecular |

236.35 g/mol |

Nombre IUPAC |

3,7-dimethylocta-2,6-dienyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3 |

Clave InChI |

OGHBUHJLMHQMHS-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |

SMILES isomérico |

C/C=C(\C)/C(=O)OC/C=C(\C)/CCC=C(C)C |

SMILES canónico |

CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |

Densidad |

0.920-0.930 (20°) |

Descripción física |

Very pale yellow liquid; Floral aroma |

Solubilidad |

Insoluble in water Soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources and yields of geranyl tiglate in nature?

A1: Rose-scented geranium (Pelargonium sp.) is a significant source of this compound. Research suggests that the yield and composition of this compound can vary considerably depending on the plant part, cultivar, and extraction method. For instance, leaves of the geranium variant K-99, derived from the Pelargonium species ‘Kunti,’ yielded an essential oil with 2.8% this compound [ [] ]. Notably, flower oils of specific genotypes have shown varying concentrations, with one genotype exhibiting 2.9% this compound [ [] ].

Q2: Does the extraction method affect the yield of this compound?

A2: Yes, different distillation techniques can significantly influence the yield and composition of this compound in essential oils. Studies on 'Kelkar', a rose-scented geranium cultivar, highlighted that water distillation yielded higher overall oil content compared to water-steam or steam distillation methods [ [] ]. Interestingly, steam distillation without cohobation and recycling resulted in a higher percentage of esters, including this compound, compared to other techniques [ [] ].

Q3: Can external factors impact the production of this compound in plants?

A3: Research indicates that environmental factors and agricultural practices can affect this compound levels. For instance, little leaf disease, potentially caused by mycoplasma, significantly impacted the yield and composition of essential oil in rose-scented geranium. Diseased plants showed an increased percentage of this compound compared to healthy ones [ [] ]. Additionally, foliar application of specific metallic salts, like zinc sulfate and nickel sulfate, led to an increase in this compound content in geranium oil [ [] ].

Q4: Beyond geranium, what other plants are known to contain this compound?

A5: this compound has been identified in several other plant species, indicating its broader presence in the plant kingdom. One notable example is Alternanthera brasiliana (L.) Kuntze, where this compound constitutes 8.21% of the essential oil [ [] ]. Similarly, Cephalophora aromatica Schrad. cultivated in Iran yields an essential oil with 7.9% this compound [ [] ].

Q5: What are the potential applications of this compound based on its presence in essential oils?

A6: The presence of this compound in various essential oils hints at its potential applications. For example, the essential oil of Myrcianthes leucoxyla Mc. Vaughn, rich in this compound, exhibited antimicrobial activity against a range of microbial strains, including Pseudomonas aeruginosa and Salmonella typhimurium [ [] ]. While the specific role of this compound in this activity requires further investigation, its presence in an antimicrobial oil suggests potential for further exploration in this domain.

Q6: Are there any studies investigating the use of peat as an adsorbent for extracting this compound?

A7: Yes, research has explored the use of peat as a novel adsorbent for extracting volatile organic compounds, including this compound, from geranium leaves [ [] ]. This method, termed dynamic headspace extraction, demonstrated that peat successfully extracted this compound, with a concentration of 8.21%, highlighting its potential as an alternative extraction method [ [] ].

Q7: Does this compound play a role in the antidiabetic properties of certain plants?

A8: While research on the specific antidiabetic activity of this compound is limited, studies on Pelargonium graveolens essential oil, which contains this compound as a constituent (4.99%), have shown promising results [ [] ]. The essential oil exhibited concentration-dependent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism [ [] ]. This finding suggests that this compound, as part of the complex essential oil matrix, could contribute to the observed antidiabetic potential and warrants further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]ethanamine](/img/structure/B3430012.png)

![2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3430045.png)

![6-Aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine (E)-2-butenedioate](/img/structure/B3430105.png)